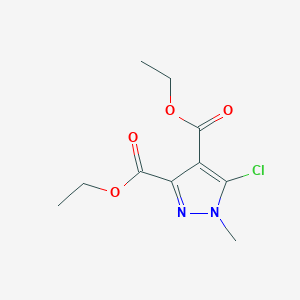

Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate

Description

Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based compound characterized by a 5-chloro substituent and a 1-methyl group on the pyrazole ring, with ester functional groups at the 3- and 4-positions.

Properties

IUPAC Name |

diethyl 5-chloro-1-methylpyrazole-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4/c1-4-16-9(14)6-7(10(15)17-5-2)12-13(3)8(6)11/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTNCQGIWMCXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylic acid with ethanol in the presence of a dehydrating agent to form the diethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature conditions are crucial to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in substituents, molecular weights, and synthesis routes among related compounds:

Physicochemical and Crystallographic Properties

- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl in CAS 1262053-05-3) increase molecular weight and reduce solubility compared to the methyl/chloro-substituted target compound .

- Intermolecular Interactions: The cyanobenzyl derivative exhibits weak C–H···O and π-π stacking, stabilizing its crystal lattice , whereas amino-substituted analogs may form hydrogen bonds .

Analytical Techniques and Computational Tools

- Crystallography : SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement , while ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry .

- Hydrogen Bond Analysis : Graph set analysis (as in Etter’s formalism) helps decode packing patterns in crystals , applicable to pyrazole derivatives with polar substituents.

Biological Activity

Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate (CAS No. 111493-84-6) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and two carboxylate groups, contributing to its pharmacological properties.

- Molecular Formula : C10H13ClN2O4

- Molecular Weight : 260.674 g/mol

- Boiling Point : Not available

- Density : Not available

- Solubility : Generally soluble in organic solvents.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anti-cancer agent and its role in other therapeutic areas.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 pathway |

| A549 (Lung) | 12.5 | Cell cycle arrest and apoptosis |

| U937 (Leukemia) | 10.0 | Inhibition of cell proliferation |

The compound's mechanism involves the induction of apoptosis and modulation of key signaling pathways associated with cancer progression. For instance, flow cytometry analysis indicated that it effectively triggers apoptotic pathways in MCF-7 cells, leading to increased levels of p53 and caspase activation, which are critical for programmed cell death .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities:

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in preclinical settings:

- A study published in MDPI highlighted the compound's ability to induce apoptosis in leukemia cells more effectively than standard chemotherapeutics like doxorubicin .

Research Highlights

-

Study on MCF-7 Cells :

- Findings : The compound showed an IC50 value comparable to that of Tamoxifen, indicating potential use in hormone-responsive breast cancer treatment.

- Mechanism : Increased expression of pro-apoptotic factors and decreased survival signals were observed.

-

Study on Lung Cancer Cells (A549) :

- Findings : Demonstrated significant inhibition of cell growth with a clear dose-response relationship.

- Mechanism : Induced G0/G1 phase arrest in the cell cycle.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate?

- Answer : The compound can be synthesized via cyclocondensation reactions using appropriate precursors such as hydrazines and β-keto esters. For example, refluxing in ethanol under basic conditions (e.g., KOH) for 2–24 hours is a common approach. Purification often involves recrystallization from ethanol-DMF mixtures (1:1) .

- Key Parameters :

- Solvent : Ethanol or methanol.

- Temperature : Reflux (70–80°C).

- Characterization : Confirm via melting point, FT-IR (C=O stretch at ~1700 cm⁻¹), and NMR (pyrazole ring protons at δ 6.5–7.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Answer :

- FT-IR : Identifies ester (C=O) and pyrazole ring vibrations.

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at δ 1.2–1.4 ppm for ethyl esters).

- XRD : Monoclinic crystal systems (space group P2₁/c) are typical, with lattice parameters a ≈ 8.8 Å, b ≈ 9.1 Å, c ≈ 21.8 Å, and β ≈ 97.5° .

Advanced Research Questions

Q. How can DFT calculations optimize electronic structure predictions for this compound?

- Answer : Use hybrid functionals (e.g., B3LYP) with the 6-311G++(d,p) basis set to calculate bond lengths, angles, and charge distributions. Compare theoretical NMR chemical shifts with experimental data to validate accuracy. NICS (Nuclear Independent Chemical Shift) calculations assess aromaticity of the pyrazole ring .

- Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or neglect of relativistic corrections. Use the PBE1PBE functional as an alternative to improve agreement .

Q. What strategies resolve crystallographic challenges in high-disorder regions?

- Answer : Apply SHELXL’s constraints (e.g., ISOR, DELU) to refine disordered ethyl/methyl groups. For severe disorder, use PART instructions to split atomic sites. High-resolution data (θ > 70°, Rint < 0.04) improve model reliability .

- Case Study : In , hydrogen atoms were geometrically constrained, and anisotropic displacement parameters (ADPs) were applied to non-H atoms to stabilize refinement .

Q. How do non-covalent interactions influence supramolecular assembly?

- Answer : N–H···O hydrogen bonds (2.8–3.0 Å) and π-stacking (interplanar distance ~3.5 Å) drive 3D network formation. Analyze these via Mercury software using Hirshfeld surfaces or fingerprint plots .

Q. What are the limitations of current synthetic routes for functionalizing the pyrazole core?

- Answer : Steric hindrance from the 1-methyl and 5-chloro groups complicates electrophilic substitution. Alternative methods:

- Microwave-assisted synthesis reduces reaction time.

- Protecting groups (e.g., Boc) for regioselective modification .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.